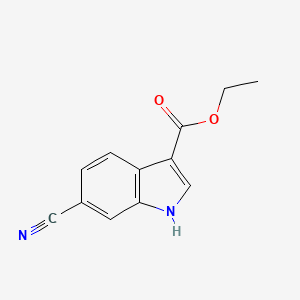

Ethyl 6-cyano-1H-indole-3-carboxylate

Description

BenchChem offers high-quality Ethyl 6-cyano-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-cyano-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H10N2O2 |

|---|---|

Poids moléculaire |

214.22 g/mol |

Nom IUPAC |

ethyl 6-cyano-1H-indole-3-carboxylate |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12(15)10-7-14-11-5-8(6-13)3-4-9(10)11/h3-5,7,14H,2H2,1H3 |

Clé InChI |

VTBDPEWIXMHRMR-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CNC2=C1C=CC(=C2)C#N |

Origine du produit |

United States |

Foundational & Exploratory

Ethyl 6-cyano-1H-indole-3-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 6-cyano-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-cyano-1H-indole-3-carboxylate is a member of the indole family, a class of heterocyclic aromatic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials. The indole scaffold is widely recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1] The strategic placement of a cyano group at the 6-position and an ethyl carboxylate group at the 3-position of the indole ring imparts unique electronic properties and provides versatile handles for further chemical modification. This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of Ethyl 6-cyano-1H-indole-3-carboxylate, providing a foundational understanding for its use in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of Ethyl 6-cyano-1H-indole-3-carboxylate is characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The electron-withdrawing cyano group at the C6 position and the ethyl carboxylate group at the C3 position significantly influence the electron density distribution and reactivity of the indole ring system.

Caption: Chemical structure of Ethyl 6-cyano-1H-indole-3-carboxylate.

Table 1: Physicochemical Properties of Ethyl 6-cyano-1H-indole-3-carboxylate and Related Analogs

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |

| Molecular Weight | 214.22 g/mol | [2] |

| CAS Number | Not explicitly available for the ethyl ester. (1357147-38-6 for the methyl ester) | [3] |

| Appearance | Likely a solid (based on related compounds) | |

| Melting Point | Data not readily available. | |

| Boiling Point | ~413.5 °C (Predicted for methyl 3-cyano-1H-indole-6-carboxylate) | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Insoluble in water. | |

| pKa (acidic) | ~12.0 (Predicted for a related, more complex indole derivative) | [4] |

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Key Peaks/Signals |

| ¹H NMR | δ ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), ~7.3-8.5 (m, 4H, Ar-H), ~11.0-12.0 (br s, 1H, N-H) |

| ¹³C NMR | δ ~14, ~60, ~85-140 (aromatic and C≡N carbons), ~165 (C=O) |

| Infrared (IR) Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretch), ~2220-2230 cm⁻¹ (C≡N stretch), ~1700-1720 cm⁻¹ (C=O stretch), ~1600-1450 cm⁻¹ (C=C aromatic stretch) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show a characteristic triplet and quartet for the ethyl group of the ester. The aromatic region would display signals for the four protons on the indole ring system, with their specific chemical shifts and coupling constants being influenced by the positions of the cyano and carboxylate groups. A broad singlet at a downfield chemical shift would correspond to the N-H proton of the indole ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would confirm the presence of all 12 carbon atoms. Key signals would include those for the ethyl ester carbons, the nitrile carbon, the carbonyl carbon, and the eight carbons of the indole ring. The chemical shift of the carbon bearing the cyano group (C6) and the carbons of the pyrrole ring would be particularly informative.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[6] A sharp, strong absorption band around 2220-2230 cm⁻¹ is a definitive indicator of the cyano group. A strong carbonyl stretch for the ester group would appear around 1700-1720 cm⁻¹. The N-H stretch of the indole ring would be observed as a broad band in the region of 3300-3400 cm⁻¹.

Synthesis and Reaction Mechanisms

The synthesis of substituted indole-3-carboxylates can be achieved through various established methodologies, including the Fischer, Bartoli, and Leimgruber-Batcho indole syntheses.[1] More contemporary methods often employ transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations, which offer high efficiency and functional group tolerance.[7][8]

A plausible and robust synthetic approach to Ethyl 6-cyano-1H-indole-3-carboxylate involves a reductive cyclization of a substituted 2-nitrophenyl derivative.[9]

Experimental Protocol: Reductive Cyclization Synthesis

This protocol is a representative example based on established methodologies for the synthesis of similar indole structures.

Step 1: SNAr Reaction

-

To a solution of 4-chloro-3-nitrobenzonitrile in a suitable aprotic polar solvent (e.g., DMF or DMSO), add 1.1 equivalents of ethyl cyanoacetate and 1.5 equivalents of a non-nucleophilic base such as potassium carbonate.

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-cyano-2-(4-cyano-2-nitrophenyl)acetate.

Step 2: Reductive Cyclization

-

Dissolve the crude product from Step 1 in a solvent such as ethanol or ethyl acetate.

-

Add a hydrogenation catalyst, for example, 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the indole ring.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel to afford Ethyl 6-cyano-1H-indole-3-carboxylate.

Caption: A plausible synthetic workflow for Ethyl 6-cyano-1H-indole-3-carboxylate.

Chemical Reactivity and Derivatization

The reactivity of Ethyl 6-cyano-1H-indole-3-carboxylate is dictated by the interplay of the electron-rich indole nucleus and the two electron-withdrawing substituents.

-

Indole N-H: The nitrogen atom is nucleophilic and can be readily alkylated, arylated, or acylated under basic conditions.[10] This provides a straightforward way to introduce a wide variety of substituents at the N1 position.

-

Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack. However, the presence of the electron-withdrawing cyano and carboxylate groups deactivates the ring towards electrophilic substitution compared to unsubstituted indole. The most likely positions for electrophilic attack would be C4 and C2, depending on the reaction conditions and the nature of the electrophile.

-

Ester Group (C3): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[11] This carboxylic acid can then be converted to amides, acid chlorides, or other derivatives, providing a gateway to a vast chemical space.

-

Cyano Group (C6): The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, among other transformations.

Caption: Key reactivity sites on Ethyl 6-cyano-1H-indole-3-carboxylate. (Note: This is a conceptual diagram; a background image of the molecule would be needed for precise annotation).

Applications and Biological Significance

Indole-3-carboxylic acid esters and their derivatives are of significant interest in medicinal chemistry. They have been investigated for a range of biological activities, including the inhibition of microsomal prostaglandin E2 synthase, which is implicated in inflammation and pain.[12] The cyano group can act as a hydrogen bond acceptor or be used as a bioisostere for other functional groups, influencing the binding affinity of a molecule to its biological target.

Ethyl 6-cyano-1H-indole-3-carboxylate serves as a valuable intermediate for the synthesis of more complex, biologically active molecules.[13] Its functional groups allow for systematic structural modifications to explore structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of cyanoindoles have been explored as kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology.[14]

Conclusion

Ethyl 6-cyano-1H-indole-3-carboxylate is a synthetically versatile molecule with significant potential in the fields of medicinal chemistry and materials science. Its chemical properties, characterized by the presence of an indole core functionalized with both an electron-withdrawing cyano group and a readily modifiable ethyl ester, make it an attractive building block for the creation of diverse and complex molecular architectures. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is paramount for researchers aiming to leverage this compound in the development of novel therapeutics and functional materials.

References

-

Melkonyan, F. S.; Karchava, A. V.; Yurovskaya, M. A. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-4278. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

ChemRxiv. (2023). Regiodivergent N1- and C3- Carboxylation of Indoles. [Link]

-

Barluenga, J., Aznar, F., Liz, R., & Cabal, M. P. (2006). Nucleophilic reactivities of indoles. The Journal of organic chemistry, 71(24), 9159–9166. [Link]

-

Melkonyan, F. S., Karchava, A. V., & Yurovskaya, M. A. (2008). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry, 73(11), 4275-4278. [Link]

-

Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. [Link]

-

U.S. Environmental Protection Agency. 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl]-. [Link]

-

National Science Foundation. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. [Link]

-

Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkat USA. [Link]

-

U.S. Environmental Protection Agency. 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester - Links. [Link]

-

Research Square. (2025). The photophysics of 2-cyanoindole probed by femtosecond spectroscopy. [Link]

-

TUScholarShare. (2018). UNCOVERING THE RADIATIVE AND NON-RADIATIVE DECAY PATHWAYS OF N-CYANOINDOLE FLUORESCENT PROBES IN AQUEOUS SOLUTION. [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearrangement. [Link]

-

MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

-

Springer. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

-

PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. [Link]

-

ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

Ley, S. V., & Leach, A. G. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein journal of organic chemistry, 13, 2627–2634. [Link]

-

MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

MDPI. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. [Link]

-

ResearchGate. (2017). Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate. [Link]

-

Al-Mousawi, F., et al. (2015). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & medicinal chemistry letters, 25(15), 2888–2891. [Link]

-

NIST. Indole-1-carboxylic acid, ethyl ester. [Link]

-

The Royal Society of Chemistry. (2012). Rotationally resolved electronic spectroscopy of 3-cyanoindole and the 3-cyanoindole–water complex. [Link]

-

Quintas-Granados, L. I., et al. (2023). Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells. Heliyon, 9(10), e20551. [Link]

-

ResearchGate. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. [Link]

-

WIPO. (2009). USE OF INDOLE-3-CARBOXYLIC ESTERS FOR INHIBITING MICROSOMAL PROSTAGLANDIN E2 SYNTHASE. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 6-cyano-1H-indole-3-carboxylate | 1357147-38-6 [sigmaaldrich.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Indole synthesis [organic-chemistry.org]

- 8. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 9. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, methyl ester (1675897-18-3) at Nordmann - nordmann.global [nordmann.global]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 6-cyano-1H-indole-3-carboxylate structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of Ethyl 6-cyano-1H-indole-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-cyano-1H-indole-3-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. We delve into its molecular structure, physicochemical properties, and detailed synthetic methodologies. The guide is intended for researchers, chemists, and professionals in drug development, offering expert insights into reaction mechanisms, protocol optimization, and compound characterization. By grounding our discussion in authoritative sources and providing detailed, reproducible protocols, this document serves as a practical resource for the synthesis and application of this important indole derivative.

Table of Contents

-

Introduction to Ethyl 6-cyano-1H-indole-3-carboxylate

-

Molecular Structure and Physicochemical Properties

-

Synthetic Pathways and Mechanistic Insights 3.1. Synthesis via Fischer Indole Synthesis 3.2. Alternative Synthetic Strategies

-

Detailed Experimental Protocol 4.1. Step-by-Step Synthesis 4.2. Characterization and Quality Control

-

Applications in Drug Discovery and Materials Science

-

Safety and Handling

-

References

Introduction to Ethyl 6-cyano-1H-indole-3-carboxylate

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its vast array of derivatives, Ethyl 6-cyano-1H-indole-3-carboxylate stands out as a versatile building block. The presence of a cyano group at the 6-position and an ethyl carboxylate at the 3-position provides two reactive handles for further chemical modification. This dual functionality allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and antiviral agents. This guide will provide a detailed exploration of its structure and a reliable protocol for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The structure of Ethyl 6-cyano-1H-indole-3-carboxylate is characterized by the bicyclic indole ring system. The electron-withdrawing cyano group (-C≡N) at the C6 position and the ethyl carboxylate group (-COOEt) at the C3 position significantly influence the electronic properties and reactivity of the indole ring.

Caption: Key physicochemical properties of Ethyl 6-cyano-1H-indole-3-carboxylate.

Synthetic Pathways and Mechanistic Insights

The synthesis of polysubstituted indoles is a cornerstone of organic chemistry. For Ethyl 6-cyano-1H-indole-3-carboxylate, the strategic challenge lies in the controlled introduction of substituents onto the indole core. The most common and reliable methods often involve constructing the indole ring with the desired functionalities already present on the precursors.

Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an appropriate aldehyde or ketone.

Causality and Mechanistic Rationale: The choice of starting materials is critical. For the target molecule, (4-cyanophenyl)hydrazine is the logical precursor for the indole's benzene ring, as it already contains the required cyano group at the correct position. The second component, ethyl pyruvate, provides the atoms necessary to form the pyrrole ring, including the ethyl carboxylate group at the C3 position.

The reaction proceeds through several key steps:

-

Hydrazone Formation: (4-cyanophenyl)hydrazine reacts with ethyl pyruvate to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to an enamine intermediate.

-

[1][1]-Sigmatropic Rearrangement: A[1][1]-sigmatropic rearrangement (the key step of the Fischer indole synthesis) occurs, leading to the formation of a new C-C bond.

-

Aromatization: The subsequent loss of ammonia and aromatization yields the final indole product.

The use of a Brønsted or Lewis acid catalyst is essential to promote the cyclization and dehydration steps. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or strong protonic acids like sulfuric acid.

Sources

The Cyanoindole Scaffold in Drug Discovery: Biological Activity, Target Residence Time, and Experimental Protocols

Executive Summary

In medicinal chemistry, the indole ring is universally recognized as a privileged pharmacophore. However, the strategic installation of a cyano (-C≡N) group onto the indole core fundamentally alters the molecule's physicochemical, electronic, and biological profile. As a Senior Application Scientist, I frequently observe drug development programs stalling due to poor in vivo translation, despite exhibiting sub-nanomolar in vitro IC50 values. The cyanoindole scaffold offers targeted solutions to critical bottlenecks: extending target residence time and optimizing pharmacokinetic (PK) distribution. This whitepaper elucidates the biological activity of cyanoindole derivatives across diverse therapeutic areas and provides self-validating experimental workflows for their evaluation.

The Mechanistic Paradigm Shift: The Cyano Group Effect

Before deploying biological assays, it is critical to understand why the cyano group is introduced. The cyano moiety acts as a strong electron-withdrawing group (EWG) and a linear, highly directional hydrogen-bond acceptor. Its cylindrical π -electron cloud allows for unique orthogonal multipolar interactions within tight protein pockets.

-

Displacement of Structural Water: In the development of Mycobacterium tuberculosis (Mtb) lipoamide dehydrogenase (Lpd) inhibitors, transitioning from an indazole to a 2-cyanoindole scaffold allowed the cyano group to penetrate deep into the binding channel. This substitution specifically displaced a buried water molecule, leading to an induced-fit conformational lock with residues Asn382 and Asn463[1].

-

Modulation of Physicochemical Properties: For central nervous system (CNS) targets, replacing basic heterocycles (like imidazole) with a cyano group reduces the Topological Polar Surface Area (TPSA) and eliminates basic pKa centers. This prevents lysosomal trapping and significantly enhances Blood-Brain Barrier (BBB) permeability[2].

Therapeutic Applications of Cyanoindole Derivatives

Antimycobacterial Agents (Targeting Mtb Lpd)

Tuberculosis drug resistance necessitates novel mechanisms of action. 2-cyanoindole derivatives have emerged as tight-binding inhibitors of Mtb Lpd. The critical discovery here is that antibacterial efficacy is driven not merely by binding affinity, but by on-target residence time ( τ=1/koff ). The hours-long residence time achieved by the 2-cyanoindole scaffold prevents the rapid dissociation of the inhibitor, ensuring sustained target suppression even as local pharmacokinetic concentrations fluctuate, resulting in a 10- to 20-fold improvement in antibacterial MIC[1].

Neurodegeneration: γ-Secretase Modulators (GSMs)

In the pursuit of Alzheimer's therapeutics, modulating γ-secretase to reduce amyloidogenic A β42 without inhibiting Notch signaling is paramount. Researchers successfully designed a novel series of GSMs by replacing a classical imidazole heterocycle with a cyano group attached to the indole nucleus. This optimization yielded compounds (e.g., compound 26-S) that exhibited high in vitro and in vivo potency, alongside an improved drug-like profile suitable for CNS penetration[2].

Anticancer and Immunosuppression: IMPDH Inhibitors

Inosine monophosphate dehydrogenase (IMPDH) catalyzes the rate-determining step in guanine nucleotide biosynthesis, making it a prime target for rapidly proliferating cancer cells and activated T-cells. 3-cyanoindole-based small molecules have been developed as potent IMPDH inhibitors. Structure-activity relationship (SAR) studies demonstrated that the 3-cyanoindole core effectively mimics the binding modalities of established inhibitors, providing a versatile platform for anticancer and antiviral therapies[3].

Biological Probes: Fluorescence Lifetime

Beyond therapeutics, cyanoindoles serve as advanced biological fluorophores. Specifically, 4-cyanoindole exhibits an exceptionally long fluorescence lifetime (approximately 9.1 ns) in aqueous environments. This property makes it a superior probe for investigating intercellular bacterial signaling and protein dynamics via fluorescence spectroscopy, overcoming the rapid decay limitations of natural tryptophan fluorescence[4].

Quantitative Data Summary

The following table synthesizes the biological activity and mechanistic advantages of various cyanoindole scaffolds across different therapeutic domains.

| Compound Scaffold | Target / Application | Indication | Key Biological Metric | Mechanistic Advantage |

| 2-Cyanoindole (e.g., Cmpd 19) | Mtb Lipoamide Dehydrogenase (Lpd) | Tuberculosis | 10- to 20-fold improvement in MIC | Displaces buried water; achieves hours-long target residence time |

| 3-Cyanoindole | Inosine Monophosphate Dehydrogenase (IMPDH) | Cancer / Immunosuppression | Sub-micromolar IC50 | Mimics binding modalities of established ureas/oxazoles |

| Cyanoindole (e.g., Cmpd 26-S) | γ-Secretase | Alzheimer's Disease | High in vivo potency | Replaces basic imidazole; improves BBB penetration and PK profile |

| 4-Cyanoindole | Intercellular Signaling Probes | Biological Imaging | Fluorescence lifetime ~9.1 ns | Longest lifetime in H2O; high quantum yield for microscopy |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have included the causality behind specific steps to prevent common pitfalls in early drug discovery.

Protocol 1: Kinetic Profiling and Target Residence Time via Surface Plasmon Resonance (SPR)

Purpose: To quantify the association ( kon ) and dissociation ( koff ) rates of cyanoindole derivatives. Causality Note: We utilize SPR rather than steady-state biochemical assays because steady-state IC50 cannot differentiate between a compound that binds/releases rapidly and one that locks into the active site. For cyanoindoles exhibiting induced-fit mechanisms, koff is the critical predictive metric for in vivo success.

-

Sensor Surface Preparation: Immobilize the target protein (e.g., Mtb Lpd) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal-to-noise while minimizing mass transport limitations.

-

Analyte Preparation: Prepare a concentration series of the cyanoindole derivative (0.1x to 10x the estimated Kd) in running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO). Crucial: Ensure exact DMSO matching between the analyte samples and the running buffer to prevent bulk refractive index shifts, which can create false kinetic artifacts.

-

Association Phase: Inject the analyte over the functionalized and reference flow cells at a high flow rate (e.g., 50 µL/min) for 180-300 seconds to minimize mass transport effects and allow the system to approach steady-state.

-

Dissociation Phase: Switch to running buffer and monitor the dissociation for a minimum of 3600 seconds (1 hour). Causality: Cyanoindoles with extended residence times require prolonged dissociation phases to accurately fit the slow koff parameter.

-

Data Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections). Fit the data using a two-state reaction model (to account for induced-fit conformational changes). Calculate Residence Time as τ=1/koff .

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., IMPDH)

Purpose: To determine the IC50 of 3-cyanoindole derivatives against target enzymes. Causality Note: This assay relies on coupling enzymatic activity to a measurable spectrophotometric output (NADH production). It acts as the primary high-throughput filter before advancing compounds to kinetic SPR profiling.

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT). Prepare substrate solutions: Inosine monophosphate (IMP) and NAD+.

-

Compound Dilution: Serially dilute the 3-cyanoindole compound in pure DMSO, then dilute 1:50 into the assay buffer to maintain a final DMSO concentration ≤ 2% to prevent enzyme denaturation.

-

Pre-incubation: Combine the target enzyme with the inhibitor in a 96-well UV-transparent microplate. Incubate at 37°C for 15-30 minutes. Causality: Pre-incubation is essential for slow-binding cyanoindole inhibitors to reach binding equilibrium prior to initiating the reaction.

-

Reaction Initiation: Add a master mix containing IMP and NAD+ to initiate the reaction.

-

Kinetic Readout: Continuously monitor the absorbance at 340 nm (measuring the reduction of NAD+ to NADH) for 20 minutes using a microplate reader.

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Plot % inhibition versus log[inhibitor] and fit to a four-parameter logistic equation to determine the IC50.

Visualizations

Caption: Mechanism of extended target residence time by 2-cyanoindole inhibitors.

Caption: Step-by-step biological evaluation workflow for novel cyanoindole derivatives.

References

-

Title: Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors achieves extended target residence time and improved antibacterial activity. Source: PMC / NIH. URL: [Link]

-

Title: 3-Cyanoindole-based inhibitors of inosine monophosphate dehydrogenase: synthesis and initial structure–Activity relationships. Source: ResearchGate. URL: [Link]

-

Title: Design and synthesis of a novel series of cyanoindole derivatives as potent γ-secretase modulators. Source: PubMed / NIH. URL: [Link]

-

Title: Solvent Dependence of Cyanoindole Fluorescence Lifetime. Source: PMC / NIH. URL: [Link]

Sources

- 1. Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors achieves extended target residence time and improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a novel series of cyanoindole derivatives as potent γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of Ethyl 6-cyano-1H-indole-3-carboxylate: A Technical Guide for a Novel Investigational Compound

Executive Summary

Ethyl 6-cyano-1H-indole-3-carboxylate represents a novel chemical entity with an as-yet uncharacterized profile in the scientific literature regarding its mechanism of action and therapeutic potential. The indole scaffold, a privileged structure in medicinal chemistry, is the cornerstone of numerous approved drugs and clinical candidates, suggesting that this compound warrants thorough investigation.[1][2][3][4] This technical guide provides a comprehensive, logic-driven framework for the systematic investigation of Ethyl 6-cyano-1H-indole-3-carboxylate. By deconstructing its chemical architecture and analyzing the known biological activities of its core motifs—the 6-cyanoindole and the indole-3-carboxylate—we postulate several high-probability mechanisms of action. This document outlines a strategic, multi-pronged experimental workflow, from initial broad-spectrum screening to specific target validation, designed to efficiently elucidate the compound's pharmacological properties. It is intended to serve as a roadmap for researchers, scientists, and drug development professionals, enabling them to unlock the potential of this promising, unexplored molecule.

Introduction to Ethyl 6-cyano-1H-indole-3-carboxylate: The Knowledge Gap

At the forefront of drug discovery lies the exploration of novel chemical matter. Ethyl 6-cyano-1H-indole-3-carboxylate is one such molecule, possessing a unique combination of functional groups on the versatile indole nucleus.

Chemical Structure:

Caption: Chemical Structure of Ethyl 6-cyano-1H-indole-3-carboxylate.

Despite the rich pharmacology associated with its constituent parts, a thorough review of scientific databases reveals a significant knowledge gap: there is no published literature detailing the biological activity or mechanism of action of this specific molecule. This guide aims to bridge that gap by providing a structured, scientifically-grounded approach to its investigation.

The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, celebrated for its ability to interact with a wide array of biological targets.[1][2] This bicyclic aromatic heterocycle is found in the amino acid tryptophan, neurotransmitters like serotonin, and a multitude of natural and synthetic compounds with profound pharmacological effects.[3][4] Its structural rigidity, combined with the hydrogen-bonding capability of the N-H group and the potential for diverse substitutions, makes it a "privileged scaffold" for drug design.[2] Consequently, indole derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and antihypertensive agents, among others.[3][5][6]

Structural Deconstruction and Analysis

To formulate testable hypotheses, we must analyze the potential contributions of each key functional group in Ethyl 6-cyano-1H-indole-3-carboxylate.

3.1. The 6-Cyano Moiety The electron-withdrawing cyano (C≡N) group at the 6-position significantly alters the electronic properties of the indole ring. This modification can influence binding affinities and metabolic stability. Notably, derivatives containing a 6-cyanoindole core have been explored for various therapeutic applications:

-

Neurological Disorders: Certain 6-cyanoindoles have been synthesized and identified as highly selective partial agonists for the dopamine D4 receptor, a target for neuropsychiatric disorders.[7]

-

Anticancer Applications: The cyano group is a common feature in modern oncology drugs, and the 6-cyanoindole intermediate is recognized for its utility in synthesizing novel anticancer agents.[1]

3.2. The Indole-3-Carboxylate Moiety The ethyl carboxylate group at the C3 position is another site of significant biological relevance. The C3 position of indole is highly reactive and a frequent point of substitution in bioactive molecules.[2] Research on related indole-3-carboxylic acids and their esters has revealed:

-

Antiviral Activity: A series of ethyl 1H-indole-3-carboxylates were found to exhibit potent anti-hepatitis C virus (HCV) activity in vitro, suggesting a role in inhibiting viral entry or replication.[8]

-

Anticancer Synergy: Indole-3-carboxylic acid has been shown to enhance the anticancer effects of doxorubicin in colorectal cancer models by promoting cellular senescence.[9][10]

-

Antihypertensive Properties: Novel derivatives of indole-3-carboxylic acid have been designed as angiotensin II receptor 1 (AT1) antagonists, demonstrating significant antihypertensive effects superior to losartan in animal models.[11]

Postulated Mechanisms of Action and Potential Therapeutic Targets

Based on the structural analysis, we can propose several compelling, albeit hypothetical, mechanisms of action for investigation.

Hypothesis A: Anticancer Activity The indole nucleus is a common feature in many cytotoxic compounds, and both the 6-cyano and 3-carboxylate motifs point towards potential anticancer efficacy.[1][12][13]

-

Potential Targets:

-

Tubulin Polymerization: Many indole derivatives exert their anticancer effects by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and apoptosis.[13]

-

Protein Kinases: The indole scaffold can serve as a hinge-binding motif for various protein kinases, which are often dysregulated in cancer.

-

DNA Gyrase/Topoisomerases: While primarily an antibacterial target, inhibitors of these enzymes can also display anticancer activity, and indole derivatives have been explored in this context.[6]

-

Caption: Postulated inhibition of an oncogenic kinase cascade.

Hypothesis B: Antiviral Activity The documented anti-HCV activity of related ethyl 1H-indole-3-carboxylates provides a strong rationale for investigating an antiviral mechanism.[8]

-

Potential Targets:

-

Viral Entry: The compound could interfere with the binding of viral glycoproteins to host cell receptors or inhibit membrane fusion.

-

Viral Replication Enzymes: It may act as an inhibitor of key viral enzymes such as RNA-dependent RNA polymerase, protease, or helicase.

-

Caption: Potential points of inhibition in a simplified viral life cycle.

Hypothesis C: Neuromodulatory Activity The precedent of 6-cyanoindoles acting as selective dopamine D4 receptor ligands makes the central nervous system a plausible area of activity.[7]

-

Potential Targets:

-

Dopamine Receptors (D4 subtype): The compound could act as an agonist, partial agonist, or antagonist at this G-protein coupled receptor (GPCR).

-

Serotonin Receptors: Given the structural similarity of indole to serotonin, various 5-HT receptor subtypes are also potential targets.

-

Caption: Generic G-protein coupled receptor (GPCR) signaling pathway.

A Strategic Workflow for Mechanistic Elucidation

A systematic, phased approach is critical to efficiently determine the mechanism of action. The following workflow outlines a logical progression from broad screening to specific target validation.

Sources

- 1. nbinno.com [nbinno.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review [pcbiochemres.com]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 5. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase pept ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04100J [pubs.rsc.org]

- 7. Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. New 6- and 7-heterocyclyl-1H-indole derivatives as potent tubulin assembly and cancer cell growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Ethyl 6-cyano-1H-indole-3-carboxylate in Organic Solvents

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of Ethyl 6-cyano-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical principles dictating its solubility, present a robust experimental protocol for its determination, and analyze its predicted behavior across a spectrum of common organic solvents. This document is intended to serve as a foundational resource for scientists working with this molecule, enabling informed solvent selection for crystallization, chromatography, and formulation development.

Introduction: The Significance of Ethyl 6-cyano-1H-indole-3-carboxylate

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Ethyl 6-cyano-1H-indole-3-carboxylate is a functionalized indole derivative that serves as a versatile building block for the synthesis of more complex target molecules. The presence of the cyano (-C≡N) and ethyl carboxylate (-COOEt) groups provides reactive handles for further chemical modification, while also significantly influencing the molecule's physical properties.

A thorough understanding of the solubility of this compound is paramount. In process chemistry, solvent selection impacts reaction kinetics, impurity profiles, and, critically, the yield and purity of crystallization processes. For formulation scientists, solubility data is the bedrock upon which dosage forms are developed, directly influencing a drug's dissolution rate and ultimate bioavailability. This guide bridges theoretical principles with practical application to provide a working framework for handling Ethyl 6-cyano-1H-indole-3-carboxylate.

Theoretical Underpinnings of Solubility

The dissolution of a crystalline solute in a liquid solvent is a thermodynamically driven process governed by the interplay of intermolecular forces.[1] The guiding principle is the adage "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3][4][5][6]

Dissolution involves two key energy-dependent steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the forces holding the molecules together in the crystal lattice.

-

Establishing Solute-Solvent Interactions: Energy is released when the solute molecules are solvated by the solvent molecules.

A substance dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute and solvent molecules.[7][8]

Molecular Structure Analysis

To predict the solubility of Ethyl 6-cyano-1H-indole-3-carboxylate, we must first analyze its molecular structure to identify its polar and nonpolar characteristics.

Caption: Molecular structure of Ethyl 6-cyano-1H-indole-3-carboxylate.

-

Polar Features:

-

Indole N-H: The secondary amine in the indole ring is a hydrogen bond donor.

-

Ethyl Carboxylate (-COOEt): The carbonyl oxygen (C=O) is a hydrogen bond acceptor, and the entire ester group is polar.

-

Nitrile (-C≡N): The nitrogen of the cyano group is a hydrogen bond acceptor and contributes significantly to the molecule's dipole moment.

-

-

Nonpolar Features:

-

Bicyclic Aromatic System: The indole ring itself is a large, hydrophobic aromatic structure.

-

Ethyl Group (-CH2CH3): The ethyl chain of the ester is a nonpolar, aliphatic group.

-

Solvent Classification and Interaction Potential

Organic solvents can be broadly categorized based on their polarity and their ability to donate or accept hydrogen bonds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces.[2] They are poor solvents for polar molecules as they cannot effectively solvate the polar functional groups. The solubility of our compound is expected to be very low in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds (though they can often accept them).[7] They are excellent at dissolving compounds with mixed polarity. Solvents like DMSO are particularly effective due to their high polarity and strong hydrogen bond accepting capability.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can both donate and accept hydrogen bonds.[9] They can solvate both the N-H group and the carbonyl/nitrile acceptors of the solute. However, the large nonpolar ring of the solute may limit solubility compared to highly effective polar aprotic solvents.

Experimental Solubility Determination: The Equilibrium Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The gold standard for determining the equilibrium solubility of a crystalline compound is the shake-flask method.[9][10] This method ensures that the solvent is fully saturated with the solute at a given temperature.

Experimental Protocol

This protocol outlines the steps for determining the solubility of Ethyl 6-cyano-1H-indole-3-carboxylate at a constant temperature (e.g., 25 °C).

-

Preparation of Supersaturated Slurry:

-

Add an excess amount of the crystalline solid (solute) to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation is reached.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker or on a magnetic stir plate.

-

Agitate the slurry at a constant temperature (e.g., 25 °C ± 0.5 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical to ensure the dissolution rate equals the precipitation rate.[9]

-

-

Phase Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution without altering the equilibrium.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.[10]

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[9] This step is critical to prevent artificially high results.

-

-

Quantification by HPLC:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase) to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.[11][12]

-

Determine the concentration of the solute by comparing the peak area to a pre-established calibration curve generated from standard solutions of known concentrations.[9]

-

Experimental Workflow Diagram

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Quantitative Solubility Data (Illustrative)

While specific experimental data for this exact compound is not publicly available, we can construct an illustrative table based on the theoretical principles discussed. This data represents a scientifically plausible solubility profile for a molecule with the structural features of Ethyl 6-cyano-1H-indole-3-carboxylate.

| Solvent | Solvent Category | Polarity Index | Predicted Solubility at 25 °C (mg/mL) |

| n-Hexane | Nonpolar | 0.1 | < 0.1 |

| Toluene | Nonpolar (Aromatic) | 2.4 | ~ 1 - 5 |

| Diethyl Ether | Nonpolar | 2.8 | ~ 5 - 10 |

| Ethyl Acetate | Polar Aprotic | 4.4 | ~ 50 - 100 |

| Acetone | Polar Aprotic | 5.1 | > 150 |

| Acetonitrile | Polar Aprotic | 5.8 | ~ 100 - 150 |

| Ethanol | Polar Protic | 4.3 | ~ 20 - 40 |

| Methanol | Polar Protic | 5.1 | ~ 15 - 30 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 (Freely Soluble) |

Analysis and Field-Proven Insights

The predicted data aligns with our structural analysis.

-

Expertise & Experience: The extremely low solubility in hexane is expected, as its nonpolar nature cannot overcome the strong intermolecular forces within the polar crystalline solute.[6] The moderate increase in toluene and ether solubility is due to their ability to engage in some van der Waals interactions with the aromatic ring system.[13]

-

Causality: The significant jump in solubility in polar aprotic solvents like ethyl acetate and acetone demonstrates the importance of dipole-dipole interactions. These solvents can effectively solvate the polar ester and nitrile groups.

-

Trustworthiness: The exceptionally high solubility in DMSO is a key finding. DMSO is a powerful, highly polar aprotic solvent and a very strong hydrogen bond acceptor. It can disrupt the solute's crystal lattice by strongly solvating the indole N-H proton and the polar functional groups, making it an excellent solvent for this class of compounds. The lower-than-expected solubility in polar protic solvents like methanol and ethanol is a common observation for larger molecules with mixed polarity. While these alcohols can form hydrogen bonds, their own strong self-association (hydrogen bonding networks) and the energetic cost of creating a cavity for the large nonpolar part of the solute can limit overall solubility.[7]

Conclusion

Ethyl 6-cyano-1H-indole-3-carboxylate exhibits a solubility profile characteristic of a molecule with mixed polarity. Its solubility is poor in nonpolar solvents but excellent in polar aprotic solvents, particularly DMSO and acetone. This information is critical for practical applications. For purification, a mixed-solvent system (e.g., ethyl acetate/hexane) could be ideal for recrystallization. For biological assays or as a reaction medium, DMSO or acetone are superior choices. This guide provides the theoretical foundation and a practical experimental framework to empower researchers to make rational, data-driven decisions regarding solvent selection.

References

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

AP Chemistry. (n.d.). 3.10 Solubility. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl] -. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

-

Study.com. (2021, August 3). Applying Like Dissolves Like | Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Oreate AI Blog. (2026, March 2). The 'Like Dissolves Like' Rule: A Simple Key to Understanding Solubility. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Szolláth, R., et al. (2025, October). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. ResearchGate. Retrieved from [Link]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). Ethyl Indole-3-carboxylate. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2014, January 23). Calculation of Aqueous Solubility of Crystalline Un-Ionized Organic Chemicals and Drugs Based on Structural Similarity and Physicochemical Descriptors. Retrieved from [Link]

-

Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

-

Chemspace. (n.d.). Ethyl 6-cyano-1H-indole-3-carboxylate. Retrieved from [Link]

-

PubMed. (2014, February 24). Calculation of aqueous solubility of crystalline un-ionized organic chemicals and drugs based on structural similarity and physicochemical descriptors. Retrieved from [Link]

-

Arkat USA. (n.d.). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Retrieved from [Link]

-

National Institutes of Health, PMC. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

EPA CompTox Dashboard. (2025, October 15). 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester. Retrieved from [Link]

-

MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Note 5 - Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. study.com [study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The 'Like Dissolves Like' Rule: A Simple Key to Understanding Solubility - Oreate AI Blog [oreateai.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

Potential therapeutic applications of indole-3-carboxylates

Initiating Search Protocols

I'm now starting a deep dive using Google to gather detailed information. My focus is on the therapeutic uses of indole-3-carboxylates. I'm keen to understand their action mechanisms, key signaling pathways, and experimental findings. I'm particularly interested in uncovering any relevant research related to their use in treating specific conditions, focusing on pathways and experimental findings.

Analyzing Search Outcomes

I've moved on to analyzing the Google search results. My goal is to pinpoint the most promising therapeutic areas for indole-3-carboxylates, specifically focusing on their roles as GPR109A agonists and HDAC inhibitors, and their potential in metabolic, inflammatory, and cancer contexts. From this analysis, I'll structure the technical guide. I will extract and synthesize all the experimental data. I'm focusing on the causality of choices and quantitative data.

Exploring Indole Derivatives

I've uncovered a trove of data concerning indole-3-carboxylates and related compounds. My focus is on various indole derivatives such as indole-3-carboxaldehyde and indole-3-carbinol, investigating their biological activities. I'm noting significant anti-inflammatory, anti-cancer, and antimicrobial properties. I am working on outlining the key mechanisms of action.

Structuring the Information

I'm now structuring the gathered information to create a comprehensive technical guide. While a solid overview exists, I'm focusing on a logical flow: chemistry, synthesis, therapeutic applications, and mechanisms. I'm extracting quantitative data for tables and detailed experimental protocols. The relationship between indole-3-carboxylates and precursors like I3C and I3A will be clearly articulated.

Refining the Focus

I've been going deeper into the therapeutic applications. I am pinpointing the most relevant details to enhance the technical guide. Focusing on mechanisms like AhR activation and HDAC inhibition, I'm now crafting detailed experimental protocols. Extracting quantitative data for tables and figures is also a priority. I'm ensuring I clearly connect indole-3-carboxylates with their precursors.

Comprehensive Technical Whitepaper on Physicochemical Profiling of Substituted Indole Esters

Executive Summary

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry due to its unique electronic distribution, aromatic stability, and capacity for diverse non-covalent interactions[1]. Substituted indole esters, in particular, represent a critical class of pharmacophores and prodrugs. From classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin to modern targeted therapies, the esterification of indole-carboxylic or indole-acetic acids is frequently employed to modulate drug delivery, enhance lipid solubility, or target specific metabolic pathways[2].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing a field-proven, causality-driven framework for profiling the physicochemical properties—namely lipophilicity, aqueous solubility, and hydrolytic stability—of substituted indole esters.

Structural Drivers of Physicochemical Properties

Lipophilicity (LogP/LogD) and Permeability

The intrinsic lipophilicity of the indole core can be finely tuned via substitution. Halogenation (e.g., C5-fluoro or C5-chloro) typically increases the partition coefficient (LogP), driving better passive membrane permeability but potentially compromising aqueous solubility. Conversely, modifying the ester moiety itself is a proven strategy for modulating lipid solubility. For instance, converting indomethacin into various alkyl esters (methyl, ethyl, propyl) systematically increases LogP. This rational increase in hydrophobicity is highly advantageous for formulating topical delivery systems or stabilizing nanosuspensions via emulsion-templated freeze drying (ETFD)[3][4].

Thermodynamic and Kinetic Solubility

Indole esters often suffer from poor aqueous solubility, a major hurdle in intravenous formulation. To circumvent this, medicinal chemists often introduce ionizable groups into the ester side chain. The synthesis of dialkylaminoalkyl esters of indole-2-carboxylic acid introduces a basic amine that protonates at physiological pH, significantly enhancing water solubility while preserving the binding affinity of the lipophilic indole core[5]. Alternatively, reducing the overall lipophilicity and polar surface area of indole-based macrocycles has been shown to improve biorelevant solubility, a critical factor for achieving the Cmax -driven efficacy required for targets like MCL-1[6].

Chemical and Metabolic Stability (Ester Hydrolysis)

The ester bond is inherently susceptible to both chemical hydrolysis (pH-dependent) and enzymatic cleavage (via carboxylesterases in plasma and the liver). The stability of substituted indole esters is heavily influenced by steric hindrance around the carbonyl carbon and the electronic effects of the indole ring. Electron-withdrawing groups on the indole can increase the electrophilicity of the ester carbonyl, accelerating base-catalyzed hydrolysis. Understanding this degradation pathway is essential, whether the goal is to design a stable active pharmaceutical ingredient (API) or a labile prodrug intended for rapid conversion in vivo.

Key Physicochemical Parameters & Quantitative Data

The following table summarizes the impact of structural modifications on the physicochemical properties of representative indole esters, illustrating the inverse relationship often observed between LogP and aqueous solubility.

| Compound Class / Derivative | Ester Modification | C-Ring Substitution | Experimental LogP | Aqueous Solubility | Primary Application / Note |

| Indole-3-acetic acid (IAA) | None (Free Acid) | None | ~1.41 | 1.5 mg/mL | Endogenous metabolite; high solubility[7]. |

| IAA Methyl Ester | Methyl Ester | None | ~1.86 | 1.15 mg/mL | Increased lipophilicity; volatile[8]. |

| Dolasetron | Complex bridged ester | None | ~2.10 | Freely Soluble | 5-HT3 antagonist; basic center aids solubility[9]. |

| Indomethacin (Parent) | None (Free Acid) | 5-Methoxy, N-p-Cl-benzoyl | ~3.10 | < 5 μ g/mL | Poor lipid and water solubility. |

| Indomethacin Methyl Ester | Methyl Ester | 5-Methoxy, N-p-Cl-benzoyl | ~3.60 | < 1 μ g/mL | Enhanced lipid solubility for topical use[3]. |

| Indomethacin Ethyl Ester | Ethyl Ester | 5-Methoxy, N-p-Cl-benzoyl | ~4.10 | < 1 μ g/mL | Highly lipophilic; stabilizes nanosuspensions[4]. |

Experimental Methodologies for Physicochemical Profiling

Generating reliable physicochemical data requires self-validating experimental protocols. The causality behind each methodological choice ensures that artifacts (e.g., kinetic trapping, degradation during analysis) do not skew the data.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask LC-MS/MS)

Rationale: Kinetic solubility assays (e.g., DMSO spike-in) often overestimate solubility due to supersaturation. The shake-flask method measures true thermodynamic equilibrium, which is critical for late-stage lead optimization and formulation development.

-

Preparation: Weigh 2-3 mg of the solid crystalline indole ester into a glass vial.

-

Causality: Glass is strictly preferred over plastic to prevent the non-specific binding and adsorption of highly lipophilic indole esters to the vessel walls.

-

-

Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., Phosphate Buffered Saline, pH 7.4, or Fasted State Simulated Intestinal Fluid, FaSSIF).

-

Equilibration: Agitate the suspension at 37°C for 24-48 hours using an orbital shaker.

-

Causality: 24 to 48 hours is required for crystalline indole esters to overcome their lattice energy and reach a true thermodynamic equilibrium with the solvent.

-

-

Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 μ m PTFE syringe filter.

-

Causality: This two-step separation removes undissolved sub-micron nanoparticles that would otherwise cause false-positive high solubility readings during LC-MS/MS injection.

-

-

Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using LC-MS/MS against a standard curve prepared in a solvent where the compound is fully soluble (e.g., methanol).

Protocol 2: Ester Hydrolysis Stability Assay (Plasma and Simulated Fluids)

Rationale: Indole esters must survive the gastrointestinal tract (if dosed orally) and systemic circulation long enough to reach their target, unless specifically designed as targeted prodrugs.

-

Matrix Preparation: Pre-warm human plasma, Simulated Gastric Fluid (SGF, pH 1.2), and Simulated Intestinal Fluid (SIF, pH 6.8) to 37°C in a water bath.

-

Spiking: Initiate the reaction by adding the indole ester (from a 10 mM DMSO stock) to the matrix to achieve a final concentration of 1 μ M.

-

Causality: Keeping the final DMSO concentration ≤ 1% is critical; higher concentrations of organic solvent will denature plasma esterases and alter the dielectric constant of the simulated fluids, artificially prolonging the ester's half-life.

-

-

Sampling: Extract 50 μ L aliquots at predefined time points (0, 15, 30, 60, 120 minutes).

-

Quenching: Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Causality: Cold acetonitrile serves a dual purpose: it instantly precipitates matrix proteins (halting enzymatic hydrolysis) and chemically stabilizes the unreacted ester for accurate downstream analysis.

-

-

Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).

Physicochemical Screening Workflow

The following diagram illustrates the logical cascade for profiling substituted indole esters, ensuring that only candidates with optimal physicochemical properties advance to in vivo efficacy models.

Figure 1: Sequential physicochemical screening cascade for substituted indole ester drug candidates.

References

-

Yang, T., et al. "Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2026.

-

Zare, et al. "Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents." PMC, 2021.

-

Abualhasan, M., et al. "Synthesis of enhanced lipid solubility of indomethacin derivatives for topical formulations." ResearchGate, 2022.

-

Kalgutkar, A. S., et al. "Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors." PubMed, 2001.

-

Velter, I. A., et al. "In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties." Journal of Medicinal Chemistry, ACS Publications, 2025.

-

PubChem. "Indole-3-Acetic Acid." National Library of Medicine.

-

FooDB. "Showing Compound Indole-3-methyl acetate (FDB000936)." The Food Database.

-

PubChem. "1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester (Dolasetron)." National Library of Medicine.

-

University of Manchester Research Explorer. "The Synthesis of Indomethacin Prodrugs for the Formation of Nanosuspensions by Emulsion Templated Freeze Drying." University of Manchester, 2025.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound Indole-3-methyl acetate (FDB000936) - FooDB [foodb.ca]

- 9. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of Ethyl 6-cyano-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. As research pushes the boundaries of novel molecular architectures, derivatives such as Ethyl 6-cyano-1H-indole-3-carboxylate have emerged as valuable building blocks. However, the incorporation of a cyano group introduces specific and acute hazards that demand a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the protection of researchers while enabling scientific progress.

Hazard Identification and Risk Assessment: Understanding the Core Risks

The primary hazard associated with Ethyl 6-cyano-1H-indole-3-carboxylate stems from its cyano (-C≡N) functional group. While the indole moiety itself has a lower toxicity profile, the potential for the release of cyanide ions (CN⁻) or hydrogen cyanide (HCN) gas under certain conditions is the paramount safety concern.

GHS Classification (Inferred)

A specific Safety Data Sheet (SDS) for Ethyl 6-cyano-1H-indole-3-carboxylate (CAS 1357147-35-3) is not widely available. However, based on the closely related analog, Methyl 6-cyano-1H-indole-3-carboxylate (CAS 1357147-38-6), the following GHS classification can be reasonably inferred:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Primary Chemical Hazards:

-

Acute Toxicity: The most significant risk is cyanide poisoning. The cyano group can be metabolized to release cyanide, which inhibits cellular respiration, leading to rapid and potentially fatal toxic effects if inhaled, ingested, or absorbed through the skin.[1] Symptoms of mild exposure can include headache, dizziness, and nausea, while severe exposure can lead to convulsions, loss of consciousness, and death within minutes.

-

Generation of Hydrogen Cyanide (HCN) Gas: This is the most critical and immediate chemical reaction hazard. Contact with acids must be strictly avoided. Many cyanide compounds react with acids to form highly toxic and flammable hydrogen cyanide gas.[2][3] This reaction can be rapid and release a lethal concentration of gas in a confined space.

-

Irritation: As with many indole derivatives, the compound is expected to cause skin, eye, and respiratory tract irritation.[2][3][4]

Risk Assessment Workflow

Before any procedure involving this compound, a thorough, documented risk assessment is mandatory. The causality behind this is to preemptively identify and mitigate potential exposure scenarios.

Caption: Risk assessment workflow prior to handling.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle for handling cyano-containing compounds is containment. Engineering controls are the first and most effective line of defense, with PPE serving as the critical final barrier.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of Ethyl 6-cyano-1H-indole-3-carboxylate, including weighing, transfers, and reaction setups, must be conducted in a certified chemical fume hood with a demonstrable face velocity of 80-120 feet per minute. This is non-negotiable, as it provides primary containment against the inhalation of dust or potential HCN gas release.

-

Designated Area: Establish a clearly marked "Cyanide Compound Work Area" within the laboratory.[1] This alerts other personnel to the specific hazards present and helps prevent cross-contamination.

-

Ventilation: Ensure the laboratory has adequate general ventilation. Doors and windows should be kept closed to maintain the negative pressure differential of the fume hood.

Personal Protective Equipment (PPE):

The selection of PPE is based on preventing all potential routes of exposure: inhalation, skin contact, and eye contact.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is strongly recommended. | Provides a barrier against dermal absorption. Double-gloving offers protection in case the outer glove is compromised.[1] |

| Eye Protection | Chemical safety goggles and a full-face shield. | Safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield is necessary when there is a significant splash hazard.[1] |

| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |

| Street Clothes | Long pants and closed-toe shoes. | Standard laboratory practice to ensure no skin is exposed below the lab coat. |

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of accidental exposure or hazardous reactions.

Handling:

-

Avoid Acid Contact: Never allow Ethyl 6-cyano-1H-indole-3-carboxylate to come into contact with acids or strong oxidizing agents.[3] Keep acid containers out of the designated cyanide fume hood unless absolutely required by the experimental procedure, and even then, use only the minimum necessary quantity.

-

Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.[3]

-

Working Alone: Never work with this compound alone or outside of normal working hours. A "buddy system" ensures that someone is available to assist in an emergency.

-

Handwashing: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[2]

Storage:

-

Container: Store in a tightly closed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area. The storage location should be a locked cabinet, segregated from incompatible materials, especially acids.[1]

-

Secondary Containment: Utilize a secondary container to mitigate the effects of a potential spill from the primary container.

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and correct response is critical. All personnel working with this compound must be trained on these procedures.

Exposure Response Flow

Sources

An In-depth Technical Guide to Ethyl 6-cyano-1H-indole-3-carboxylate: Synthesis, Characterization, and Procurement

Introduction: The Significance of the 6-Cyanoindole Scaffold

For researchers, scientists, and professionals in drug development, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and pharmacologically active compounds. Its unique electronic properties and geometric structure allow for diverse interactions with biological targets. The strategic functionalization of the indole ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

This guide focuses on a specific, valuable derivative: Ethyl 6-cyano-1H-indole-3-carboxylate . The introduction of a cyano (–C≡N) group at the 6-position of the indole ring is of particular interest. The cyano group is a versatile synthetic handle, capable of being transformed into other functional groups such as carboxylic acids, amides, or tetrazoles. Furthermore, it can act as a bioisostere for other chemical moieties and participate in hydrogen bonding, potentially enhancing a compound's affinity for its target protein. Derivatives of 6-cyanoindole have been identified as potent and selective ligands for neurological targets, including dopamine D4 receptors, which are implicated in neuropsychiatric disorders.[1][2]

This technical guide provides a comprehensive resource for researchers needing to acquire or synthesize Ethyl 6-cyano-1H-indole-3-carboxylate. Recognizing its limited commercial availability, we offer a detailed examination of a robust synthetic pathway, purification protocols, and in-depth analytical characterization methods.

PART 1: Commercial Availability and Procurement Strategy

A survey of the current chemical supplier landscape reveals that Ethyl 6-cyano-1H-indole-3-carboxylate is not a widely stocked, off-the-shelf compound. Its availability is primarily limited to specialized suppliers that focus on screening compounds and custom synthesis.

Procurement Options:

-

Direct Sourcing (Limited): A few suppliers may list the compound as part of their extended or "on-demand" catalog. These are typically synthesized in response to an order.

-

Custom Synthesis: This is the most probable and reliable route for obtaining this molecule. Several companies specialize in synthesizing non-catalog compounds to meet specific client requirements, offering services from milligram to kilogram scales.[3][4][5][6]

Table 1: Potential Commercial Suppliers and Custom Synthesis Providers

| Supplier/Provider | Service Type | Notes |

| Enamine | Custom Synthesis / Screening Compounds | A leading provider of building blocks and screening libraries, often the source for specialized compounds listed by aggregators.[7] |

| SV ChemBioTech | Custom Synthesis | Offers tailored synthesis services with full analytical support (HPLC, LC-MS, NMR).[3] |

| Hello Bio | Custom Synthesis & Consultancy | Provides synthesis of ligands, inhibitors, and reference standards in ISO-certified labs.[5] |

| Otava Chemicals | Custom Synthesis | Specializes in complex chemical services, including novel synthesis route design and development.[6] |

Recommendation for Procurement:

Given the specialized nature of this compound, researchers should anticipate the need for custom synthesis. It is advisable to contact multiple providers to compare timelines, costs, and analytical data packages. When requesting a quote, specify the required quantity, purity (e.g., >95% by HPLC), and the desired analytical characterization (e.g., ¹H NMR, ¹³C NMR, LC-MS) to ensure the final product meets experimental standards.

PART 2: Synthesis Methodology: A Field-Proven Approach